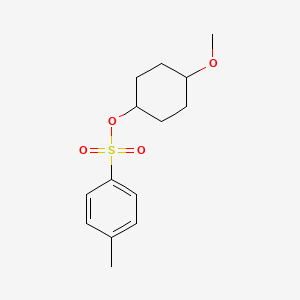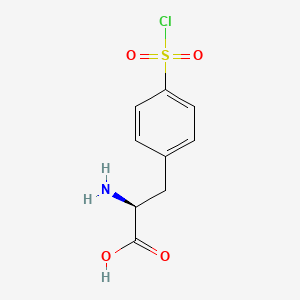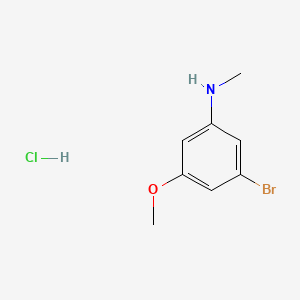
4-Methoxycyclohexyl tosylate, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxycyclohexyl tosylate, cis- is an organic compound with the molecular formula C14H20O4S. It is a tosylate ester derived from 4-methoxycyclohexanol. Tosylates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycyclohexyl tosylate, cis- typically involves the reaction of 4-methoxycyclohexanol with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tosylate group .
Industrial Production Methods
Industrial production methods for tosylates generally follow similar principles but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxycyclohexyl tosylate, cis- undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2): Due to the excellent leaving group properties of the tosylate, it readily participates in nucleophilic substitution reactions.
Elimination Reactions: Tosylates can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include alkyl halides, nitriles, or ethers.
Elimination Products: Alkenes are the primary products formed during elimination reactions.
Wissenschaftliche Forschungsanwendungen
4-Methoxycyclohexyl tosylate, cis- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Tosylates are used in the preparation of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methoxycyclohexyl tosylate, cis- primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylcyclohexyl tosylate: Similar in structure but with a methyl group instead of a methoxy group.
2-Methoxycyclohexyl tosylate: Similar but with the methoxy group at a different position on the cyclohexane ring.
Uniqueness
4-Methoxycyclohexyl tosylate, cis- is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The cis- configuration also adds to its distinct properties compared to its trans- counterpart .
Eigenschaften
CAS-Nummer |
111859-02-0 |
|---|---|
Molekularformel |
C14H20O4S |
Molekulargewicht |
284.37 g/mol |
IUPAC-Name |
(4-methoxycyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-4,9-10,12-13H,5-8H2,1-2H3 |
InChI-Schlüssel |
MCKGEVKBOAALFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
amine hydrochloride](/img/structure/B13467995.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
![2-{5-Oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-amine](/img/structure/B13468011.png)

![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
![Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13468030.png)
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)

![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)
